Tetrahydroasterriquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

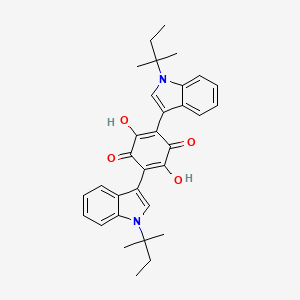

Tetrahydroasterriquinone is a member of the class of dihydroxy-1,4-benzoquinones that is asterriquinone in which the double bonds in both of the N-(3-methylbut-1-en-3-yl) groups have been reduced to single bonds. It is a member of asterriquinones and a member of dihydroxy-1,4-benzoquinones.

Aplicaciones Científicas De Investigación

Anticancer Properties

Tetrahydroasterriquinone has shown promising antitumor activity against various cancer models. Research indicates that compounds within the asterriquinone class, including this compound derivatives, can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: In Vivo Tumor Models

- Compound Tested : DAQ-A1 (a this compound derivative)

- Cancer Models : Ehrlich ascites carcinoma, Yoshida sarcoma, L-1210 mouse leukemia

- Results :

- Ehrlich Ascites Carcinoma : Increased survival rates and reduced tumor mass with an LD50 of 400 mg/kg.

- IC50 Values : DAQ-A1 exhibited an IC50 of 1.28 µM against P388 leukemia cells.

| Compound | Cancer Model | IC50 (µM) | LD50 (mg/kg) |

|---|---|---|---|

| DAQ-A1 | P388 Leukemia | 1.28 | 400 |

| DAQ-A1 | Ehrlich | N/A | 400 |

These findings highlight the potential of this compound as a candidate for developing new anticancer therapies.

Diabetes Management

This compound exhibits insulin-mimetic properties, making it a candidate for diabetes treatment. The compound activates the insulin receptor tyrosine kinase, enhancing glucose uptake and lowering blood sugar levels.

Case Study: Insulin Receptor Activation

- Compound Tested : Demethylasterriquinone-B1 (DAQ-B1)

- Mechanism : Induces phosphorylation of insulin receptor β.

- Results :

- IC50 for Insulin Receptor Activation : 3-6 µM.

- EC50 for Insulin Gene Transcription : 50 nM.

| Compound | Mechanism | IC50 (µM) | EC50 (nM) |

|---|---|---|---|

| DAQ-B1 | Insulin receptor activation | 3-6 | 50 |

The ability to mimic insulin without causing undesirable proliferation in vascular smooth muscle cells positions this compound as a promising therapeutic agent for diabetes management.

Neuroprotection

Recent studies suggest that this compound may have neuroprotective effects by activating Trk receptors involved in neuronal survival and differentiation.

Case Study: Neurotrophic Activity

- Compound Tested : DAQ-B1

- Receptor Targets : TrkA, TrkB, TrkC

- Results :

- Activated all three Trk receptor subtypes at micromolar concentrations.

- Promoted receptor dimerization and phosphorylation.

| Compound | Receptor Target | Activation Concentration (µM) |

|---|---|---|

| DAQ-B1 | TrkA | Micromolar |

| DAQ-B1 | TrkB | Micromolar |

| DAQ-B1 | TrkC | Micromolar |

These findings indicate the potential utility of this compound in treating neurodegenerative diseases through its interaction with neurotrophic receptors.

Análisis De Reacciones Químicas

Functionalization via Radical Cyclization

Solid-phase radical reactions enable the construction of tetrahydroasterriquinone scaffolds:

-

Radical Precursor : Barton esters or phenyl selenoesters

-

Conditions :

-

Radical Source : Tributyltin hydride (3 equiv), AIBN (0.6 equiv)

-

Solvent : Benzene, reflux

-

Cyclization : Intramolecular 5-exo-trig cyclization of aryl radicals

-

-

Outcome :

Example Reaction :

Aryl radicalBu3SnH AIBNDihydrobenzofuranOxidationThis compound

Oxidative Demethylation and Bromination

Key steps in synthesizing tetrahydroasterriquinones from dimethoxybenzene precursors:

Final oxidation yields tetrahydroasterriquinones .

Biological Activity and Reactivity

Tetrahydroasterriquinones exhibit unique reactivity due to their hydroquinone and indole moieties:

-

Insulin Mimetic Activity :

-

Antiviral Activity :

Structure-Activity Relationship (SAR) :

Propiedades

Fórmula molecular |

C32H34N2O4 |

|---|---|

Peso molecular |

510.6 g/mol |

Nombre IUPAC |

2,5-dihydroxy-3,6-bis[1-(2-methylbutan-2-yl)indol-3-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C32H34N2O4/c1-7-31(3,4)33-17-21(19-13-9-11-15-23(19)33)25-27(35)29(37)26(30(38)28(25)36)22-18-34(32(5,6)8-2)24-16-12-10-14-20(22)24/h9-18,35,38H,7-8H2,1-6H3 |

Clave InChI |

OXRDUMBQGCRVSK-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)(C)N1C=C(C2=CC=CC=C21)C3=C(C(=O)C(=C(C3=O)O)C4=CN(C5=CC=CC=C54)C(C)(C)CC)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.